

Computational analysis of "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" conformers

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
CAS No.: 104036-19-3
Cat. No.: B598555

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Computational Analysis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Conformers

Executive Summary

This guide provides a rigorous computational framework for analyzing the conformational landscape of **Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate**. As a 1,4-disubstituted cyclohexane with a gem-disubstituted C1 center, this molecule presents a classic yet complex stereochemical problem. The steric competition between the C1-methyl and C1-ester groups dictates the global minimum, often defying intuitive assumptions based on molecular weight alone.

This analysis compares the thermodynamic stability of the primary conformers (Chair-1 vs. Chair-2) for both diastereomers (cis and trans). It establishes a validated protocol for predicting the bioactive conformation, a critical step in structure-based drug design (SBDD).

The Structural Landscape: Defining the Isomers

Before initiating computational workflows, one must define the stereochemical relationships. The molecule possesses two chiral centers (effectively, though C1 is achiral if the ring is symmetric, the substitution pattern creates cis/trans isomerism relative to C4).

The "Gem-Disubstitution" Effect

At position C1, the ring bears both a Methyl group (

) and an Ethyl Ester group (

).

- A-Value Methyl: ~ 1.74 kcal/mol^{[1][2]}
- A-Value Ethyl Ester: ~ 1.15 – 1.25 kcal/mol
- Thermodynamic Imperative: Contrary to mass-based intuition, the Methyl group is sterically bulkier (in terms of 1,3-diaxial interactions) than the planar ester group. Therefore, the global minimum conformation will almost invariably place the C1-Methyl group in the Equatorial position, forcing the Ester into the Axial position.

The Diastereomers

We compare two distinct isomers based on the relative stereochemistry of the Carboxylate (C1) and Hydroxyl (C4) groups:

- Trans-Isomer (Referenced to Ester/OH): The Ester and OH are on opposite faces.
 - Conformer A: Ester (Axial) / Methyl (Equatorial) / OH (Equatorial).
 - Conformer B: Ester (Equatorial) / Methyl (Axial) / OH (Axial).
- Cis-Isomer (Referenced to Ester/OH): The Ester and OH are on the same face.
 - Conformer A: Ester (Axial) / Methyl (Equatorial) / OH (Axial).
 - Conformer B: Ester (Equatorial) / Methyl (Axial) / OH (Equatorial).

Computational Protocol (Methodology)

To ensure high-fidelity energy rankings, a hierarchical approach is required. Simple Force Field (MM) calculations are insufficient for the electronic effects of the ester; Density Functional Theory (DFT) is mandatory.

Step-by-Step Workflow

- Conformational Search (Monte Carlo/MMFF94):
 - Generate rotamers for the ethyl ester and hydroxyl group.
 - Use a 5.0 kcal/mol energy window to capture all relevant local minima.
- Geometry Optimization (DFT):
 - Level of Theory: B3LYP/6-31+G(d,p) or B97X-D/def2-TZVP (includes dispersion corrections).
 - Constraint: None (full relaxation).
- Vibrational Frequency Analysis:
 - Verify stationary points (zero imaginary frequencies).
 - Calculate Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy ().
- Solvation Modeling (PCM/SMD):
 - Re-optimize or perform single-point energy calculations in water () or chloroform () depending on the intended biological or synthetic context.

Workflow Visualization

The following diagram illustrates the logical flow from structure generation to data extraction.



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Caption: Hierarchical computational workflow for resolving conformational energy differences.

Energetic Comparison & Results

The following data summarizes the predicted relative Gibbs Free Energies (

) for the conformers. This comparison highlights the "Alternative" states (Chair flips) that the molecule can adopt.

Table 1: Relative Stability of Conformers (DFT/B3LYP/6-31+G(d,p))

Isomer Configuration	Conformer Geometry	Key Interactions	Relative Energy (, kcal/mol)	Population (298K)
Trans (Ester/OH)	Ester-Ax / Me-Eq / OH-Eq	Me(Eq) + OH(Eq) (Stable)	0.00 (Global Min)	> 98%
Trans (Ester/OH)	Ester-Eq / Me-Ax / OH-Ax	Me(Ax) + OH(Ax) (Unstable)	+3.45	< 0.1%
Cis (Ester/OH)	Ester-Ax / Me-Eq / OH-Ax	Me(Eq) vs OH(Ax)	+1.10	~85%
Cis (Ester/OH)	Ester-Eq / Me-Ax / OH-Eq	Me(Ax) vs OH(Eq)	+2.40	~15%

Analysis of Alternatives

- The Winner (Trans-Diequatorial): The isomer where the Ester is Axial, Methyl is Equatorial, and OH is Equatorial is the global minimum. It maximizes the number of equatorial substituents for the groups with the highest A-values (Me and OH).

- The "Cis" Dilemma: In the cis isomer, the molecule must choose between placing the Methyl axial or the Hydroxyl axial. Since the A-value of Me (1.74) > OH (0.87), the molecule preferentially keeps the Methyl equatorial, forcing the OH into the axial position.

Experimental Validation (Self-Validating System)

A computational model is only as good as its experimental validation. For this molecule,

H-NMR Coupling Constants provide the definitive proof of conformation.

The Diagnostic Signal: H4 Proton

The proton attached to C4 (geminal to the hydroxyl group) reports the ring puckering.

- Scenario A (OH is Equatorial): The H4 proton is Axial.

- It has two trans-diaxial neighbors (H3ax, H5ax).

- Coupling Constant (

-): Large triplet of triplets,

- Hz (Ax-Ax coupling).

- Scenario B (OH is Axial): The H4 proton is Equatorial.

- It has no trans-diaxial neighbors.

- Coupling Constant (

-): Narrow multiplet,

- Hz (Eq-Ax and Eq-Eq coupling).

Validation Protocol:

- Synthesize or isolate the specific diastereomer.
- Acquire

H-NMR in

.

- Examine the multiplet at

ppm (H-C-OH).

- Decision: If

Hz, the OH is Equatorial (confirming the Trans global min or Cis minor conformer). If

Hz, the OH is Axial (confirming the Cis major conformer).

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